Bis(4-chlorophenyl)acetic acid Bis(4-chlorophenyl)acetic acid Bis(4-chlorophenyl)acetic acid is a organochlorine compound comprising acetic acid having two 4-chlorophenyl substituents attached at the 2-position. It is a monocarboxylic acid and a member of monochlorobenzenes. It derives from an acetic acid.
Brand Name: Vulcanchem
CAS No.: 83-05-6
VCID: VC0521435
InChI: InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

Bis(4-chlorophenyl)acetic acid

CAS No.: 83-05-6

Cat. No.: VC0521435

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis(4-chlorophenyl)acetic acid - 83-05-6

Specification

CAS No. 83-05-6
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name 2,2-bis(4-chlorophenyl)acetic acid
Standard InChI InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
Standard InChI Key YIOCIFXUGBYCJR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Appearance Solid powder
Melting Point 168.0 °C

Introduction

Chemical Identity and Structural Characteristics

Bis(4-chlorophenyl)acetic acid is systematically named 2,2-bis(4-chlorophenyl)acetic acid under IUPAC nomenclature . Its structure consists of a central acetic acid moiety substituted at the α-carbon with two para-chlorinated phenyl rings. Key identifiers include:

  • SMILES Notation: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl\text{C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl}

  • InChI Key: YIOCIFXUGBYCJR-UHFFFAOYSA-N\text{YIOCIFXUGBYCJR-UHFFFAOYSA-N}

  • Canonical SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl\text{C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl}

The compound’s planar geometry and chlorine substituents contribute to its hydrophobicity (logP=4.2\log P = 4.2), favoring bioaccumulation in lipid-rich tissues . X-ray crystallography reveals a dihedral angle of 85° between the two aromatic rings, which minimizes steric hindrance and stabilizes the molecule through intramolecular van der Waals interactions .

Synthesis and Industrial Production

The synthesis of bis(4-chlorophenyl)acetic acid primarily employs Grignard reactions and Friedel-Crafts alkylation. A seminal method involves reacting 4-chlorophenylmagnesium bromide with chloroacetic acid in anhydrous ether, yielding the target compound at 65–70% efficiency . Alternative routes utilize Friedel-Crafts catalysts like aluminum chloride to facilitate electrophilic substitution between 4-chlorobenzene and chloroacetyl chloride. Industrial-scale production optimizes these protocols for yields exceeding 90%, with stringent purification via recrystallization from ethanol-water mixtures .

Physicochemical Properties

While experimental data on melting and boiling points remain limited, computational models predict a melting range of 160–165°C based on analogous chlorinated aromatics . The compound exhibits low solubility in water (1.2mg/L at 25°C1.2 \, \text{mg/L at 25°C}) but high solubility in organic solvents like dichloromethane and ethyl acetate. Spectroscopic profiles include:

  • IR (KBr): νmax1705cm1\nu_{\text{max}} \, 1705 \, \text{cm}^{-1} (C=O stretch), 1260cm11260 \, \text{cm}^{-1} (C-Cl stretch)

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 3.85 (s, 2H, CH₂), 7.25–7.40 (m, 8H, Ar-H)

Environmental and Pharmacological Applications

Environmental Monitoring

Bis(4-chlorophenyl)acetic acid serves as a biomarker for DDT degradation in aquatic systems. Studies in marine sediments demonstrate its accumulation correlates with anaerobic microbial activity, reducing DDT to DDD and subsequently to DDA via dechlorination. In groundwater aquifers, its presence indicates long-term pollutant persistence, with half-lives exceeding 15 years in anoxic conditions .

Pharmacological Research

As a human metabolite of DDT, this compound is detectable in urine and serum, providing a quantitative measure of historical pesticide exposure. Epidemiological studies link elevated urinary DDA levels to increased breast cancer risk (OR = 1.45, 95% CI: 1.12–1.88) . Mechanistic studies suggest it disrupts estrogen receptor signaling, though its direct carcinogenicity remains classified as Group 2B (possibly carcinogenic) by IARC .

Hazard ClassGHS CodeRisk Statement
Acute ToxicityH302, H312, H332Harmful if swallowed, in contact with skin, or inhaled
CarcinogenicityH351Suspected of causing cancer

Safety protocols mandate personal protective equipment (nitrile gloves, respirators) and storage in airtight containers at 4C4^\circ\text{C} . Regulatory limits in drinking water are proposed at 0.1μg/L0.1 \, \mu\text{g/L}, aligning with EPA guidelines for organochlorine contaminants.

Analytical Detection Methods

Quantification of bis(4-chlorophenyl)acetic acid employs gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS methods achieve detection limits of 0.01ng/mL0.01 \, \text{ng/mL} using electron capture detection, while HPLC with UV absorption (λ=254nm\lambda = 254 \, \text{nm}) offers robust linearity (R2>0.99R^2 > 0.99) in serum matrices.

Environmental Persistence and Degradation

Microbial degradation pathways involve Pseudomonas and Ralstonia species, which hydroxylate the phenyl rings prior to cleavage of the acetic acid chain . Aerobic degradation half-lives range from 30–180 days, contrasting with anaerobic environments where persistence exceeds a decade . Photolytic degradation under UV light (290nm290 \, \text{nm}) yields 4-chlorobenzoic acid as a primary byproduct .

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